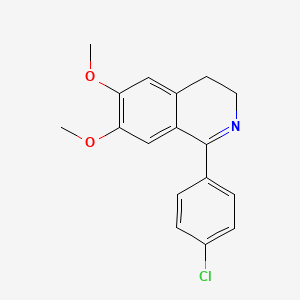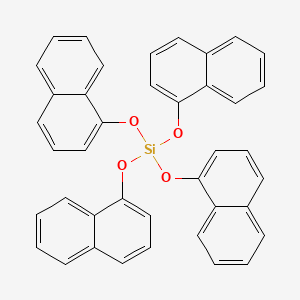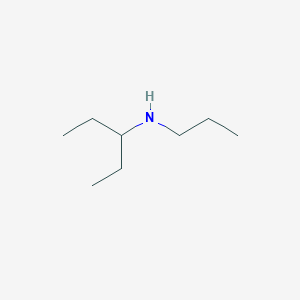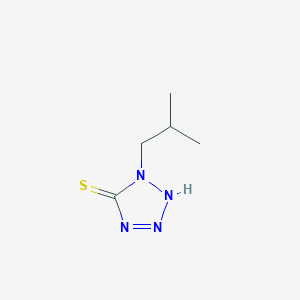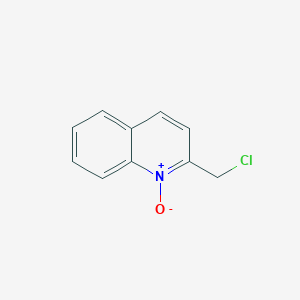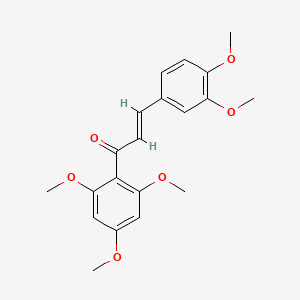
3,4,2',4',6'-Pentamethoxychalcone
Übersicht
Beschreibung
3,4,2',4',6'-Pentamethoxychalcone, also known as PMC, is a natural compound that belongs to the chalcone family. It is a yellow crystalline powder that is soluble in ethanol and methanol. PMC has been found to possess various pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Agent in Cancer Research
3,4,2',4',6'-Pentamethoxychalcone has been identified as a potent cytotoxic agent. It has shown significant effects in inhibiting cell growth in vitro. This activity is linked to its ability to bind to tubulin, affecting cell cycle progression and disrupting microtubule assembly. The compound's potential in cancer research, particularly in exploring new therapeutic options, is highlighted by these properties (Lawrence, McGown, Ducki, & Hadfield, 2000).
Non-Linear Optical Applications
3,4,2',4',6'-Pentamethoxychalcone (PMC) has been explored for its potential in non-linear optical applications. A study demonstrated the growth of PMC crystals by a slow evaporation method, analyzing their structural and optical properties. The findings suggest potential applications in photoluminescence and other optical technologies (Balaji, Prabu, & Srinivasan, 2017).
Synthesis and Chemical Analysis
Research has been conducted on the synthesis of various derivatives of pentamethoxychalcone. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds. For example, the synthesis of certain pentamethoxychalcone compounds provided insights into their structural resemblance to natural products found in plants like safflower (Obara et al., 1991).
Antiproliferative Activity in Cancer Cell Lines
Studies have also focused on the antiproliferative activity of polymethoxychalcones, including 3,4,2',4',6'-Pentamethoxychalcone, against various human cancer cell lines. These compounds have been evaluated for their potential to inhibit the growth of cancer cells, offering insights into new cancer treatment options (Vongdeth, Han, Li, & Wang, 2019).
Inhibitory Effects on Nitric Oxide Production
Another significant aspect of research on this compound is its inhibitory effects on nitric oxide production in treated macrophages. This property is particularly relevant in the context of anti-inflammatory and anticancer activities, as it provides a basis for the development of novel therapeutic agents (Rao, Fang, & Tzeng, 2009).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-11-18(25-4)20(19(12-14)26-5)15(21)8-6-13-7-9-16(23-2)17(10-13)24-3/h6-12H,1-5H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGYMYAOVADOP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,2',4',6'-Pentamethoxychalcone | |
CAS RN |
76650-20-9 | |
| Record name | MLS002693942 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



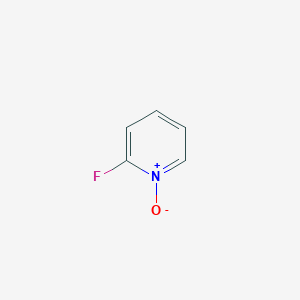
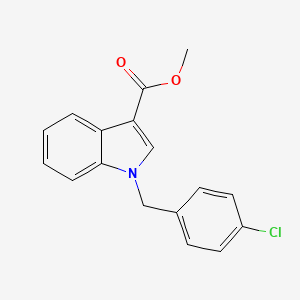

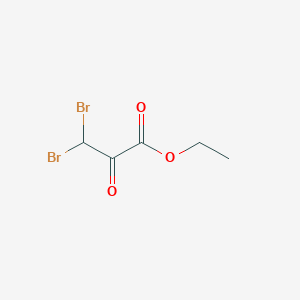


![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)

